molecular formula C12H16N2O2 B11058997 4-(Methoxymethyl)-6-methyl-2-propoxypyridine-3-carbonitrile

4-(Methoxymethyl)-6-methyl-2-propoxypyridine-3-carbonitrile

Cat. No.: B11058997
M. Wt: 220.27 g/mol
InChI Key: ZJAJIXAWNNXOBB-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-6-methyl-2-propoxypyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with methoxymethyl, methyl, propoxy, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)-6-methyl-2-propoxypyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-3-cyanopyridine with 4-hydroxybenzoic acid in the presence of potassium hydroxide and ethanol . The reaction mixture is boiled, diluted with water, and acidified to precipitate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)-6-methyl-2-propoxypyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonitrile group can be reduced to primary amines.

    Substitution: The pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-(Methoxymethyl)-6-methyl-2-propoxypyridine-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-6-methyl-2-propoxypyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methoxymethyl)-6-methyl-2-propoxypyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

4-(methoxymethyl)-6-methyl-2-propoxypyridine-3-carbonitrile

InChI

InChI=1S/C12H16N2O2/c1-4-5-16-12-11(7-13)10(8-15-3)6-9(2)14-12/h6H,4-5,8H2,1-3H3

InChI Key

ZJAJIXAWNNXOBB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC(=CC(=C1C#N)COC)C

Origin of Product

United States

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